氨基马尿酸钠

描述

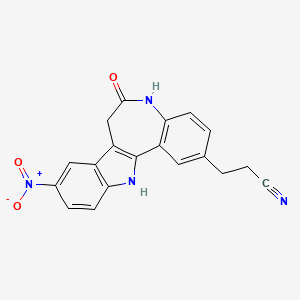

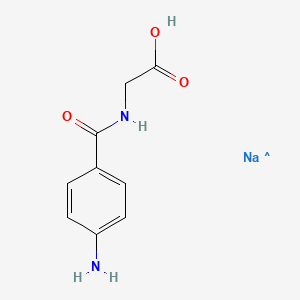

氨基马尿酸钠是一种化学化合物,主要用作诊断剂,用于测量有效肾血浆流量和肾排泄系统的功能能力。它是对氨基马尿酸的钠盐,是对氨基苯甲酸的衍生物。 该化合物易溶于水,不溶于脂类,使其适合静脉注射 .

作用机制

氨基马尿酸钠由肾小球过滤并被近端小管主动分泌。在低血浆浓度下,相当一部分化合物在一次循环中被肾脏清除。这一特性使其成为测量肾血浆流量和小管分泌能力的理想试剂。 该化合物的作用机制涉及其与肾小管中的有机阴离子转运蛋白的相互作用 .

科学研究应用

氨基马尿酸钠广泛应用于科学研究,特别是在化学、生物学和医学领域。其主要应用是测量有效肾血浆流量和肾小管分泌机制的功能能力。 它也用于涉及肾生理学和药代动力学的研究 .

生化分析

Biochemical Properties

Aminohippurate sodium is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of Aminohippurate sodium is cleared by the kidneys from the renal blood stream in a single circulation .

Cellular Effects

Aminohippurate sodium has a significant impact on renal cells, particularly the proximal tubules. It is actively secreted by these cells and is almost entirely removed from the bloodstream in a normal kidney .

Molecular Mechanism

The mechanism of action of Aminohippurate sodium involves its filtration by the renal glomeruli and active secretion by the proximal tubules . It is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance .

Temporal Effects in Laboratory Settings

The effects of Aminohippurate sodium over time in laboratory settings are primarily related to its role in measuring renal plasma flow. It is used in both in vitro and in vivo studies to assess kidney function .

Metabolic Pathways

Aminohippurate sodium is involved in the renal plasma flow measurement pathway. It interacts with the renal glomeruli and proximal tubules during this process .

Transport and Distribution

Aminohippurate sodium is transported and distributed within the renal cells. It is filtered by the glomeruli and is actively secreted by the proximal tubules .

Subcellular Localization

The subcellular localization of Aminohippurate sodium is primarily within the renal cells, specifically the proximal tubules where it is actively secreted .

准备方法

合成路线和反应条件

氨基马尿酸钠通过对氨基苯甲酸与甘氨酸的缀合合成。反应涉及对氨基苯甲酸的羧基与甘氨酸的氨基之间形成酰胺键。 反应通常在水性介质中进行,并借助氢氧化钠调节pH值 .

工业生产方法

在工业环境中,氨基马尿酸钠被制成无菌溶液。该过程包括将氨基马尿酸溶解在注射用水,然后加入氢氧化钠以达到所需的pH值。 然后对溶液进行灭菌,并包装用于临床使用 .

化学反应分析

反应类型

氨基马尿酸钠由于存在氨基,主要发生取代反应。它也可以参与缀合反应,形成酰胺和酯。

常用试剂和条件

取代反应: 通常涉及在温和条件下使用酰氯或酸酐等试剂。

缀合反应: 通常在二环己基碳二亚胺 (DCC) 等偶联剂的存在下使用羧酸或其衍生物。

主要产物

相似化合物的比较

类似化合物

马尿酸: 氨基马尿酸钠的前体,用于类似的诊断应用。

对氨基苯甲酸: 另一种前体,参与氨基马尿酸钠的合成。

菊粉: 与氨基马尿酸钠一起用于测量肾小球滤过率。

独特性

氨基马尿酸钠的独特之处在于其高清除率和在推荐剂量下无毒性。 它提供了肾血浆流量和小管分泌能力的可靠和准确的测量,使其在某些应用中优于其他诊断剂 .

属性

CAS 编号 |

94-16-6 |

|---|---|

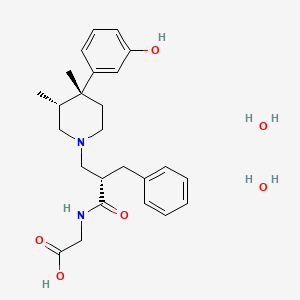

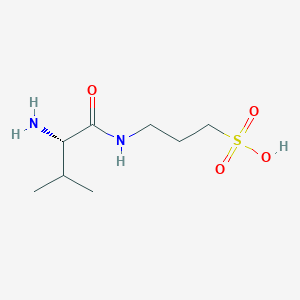

分子式 |

C9H10N2NaO3 |

分子量 |

217.18 g/mol |

IUPAC 名称 |

sodium;2-[(4-aminobenzoyl)amino]acetate |

InChI |

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13); |

InChI 键 |

QSNFMORCYWCZGN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |

手性 SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |

规范 SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na] |

外观 |

Solid powder |

颜色/形态 |

NEEDLES FROM HOT WATER PRISMS FROM WATER WHITE, CRYSTALLINE POWDER |

熔点 |

199-200 °C 198-199 °C 198.5 °C |

Key on ui other cas no. |

94-16-6 |

物理描述 |

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline] Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Slightly soluble SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/ 1 G SOL IN 45 ML WATER SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page. 13 mg/mL |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4 Aminohippuric Acid 4-Aminohippuric Acid Aminohippurate Sodium Aminohippuric Acid Nephrotest p Aminohippurate p Aminohippuric Acid p-Aminohippurate p-Aminohippuric Acid para Aminohippuric Acid Para-Aminohippurate, Sodium para-Aminohippuric Acid Sodium Para Aminohippurate Sodium Para-Aminohippurate Sodium, Aminohippurate |

蒸汽压力 |

0.00000004 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。